6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
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Overview
Description
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is structurally related to a class of compounds that have been synthesized for various biological activities. For instance, pyranyl-substituted cinnamates have been explored for their antifungal and plant growth inhibitory activities. Among these, compounds with similar structures have shown potent antifungal activity against Rhizoctonia solani and Sclerotium dellfinii, as well as significant plant growth inhibitory activity toward Brassica rapa (Zhu, Majikina, & Tawata, 2001). This suggests potential agricultural applications of similar compounds in controlling plant pathogens and regulating plant growth.
Synthesis and Characterization
The synthesis and characterization of various heterocyclic compounds, including pyrazolopyrimidine and thiazolopyrimidine derivatives starting from related key intermediates, have been reported. These compounds have been evaluated for their antimicrobial activities, indicating the versatility of the pyran and pyrimidine moieties in medicinal chemistry. For example, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized and tested as antimicrobial agents, showcasing the broad spectrum of biological activity associated with these structures (Hawas, Al-Omar, Amr, & Hammam, 2012).
Coordination Chemistry and Luminescence
In coordination chemistry, derivatives of pyrazolyl and pyrimidinyl ligands have been used to synthesize complexes with interesting properties. Such compounds, including those related to the this compound, have been applied in creating luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions. These applications underscore the potential of pyran and pyrimidine derivatives in the development of advanced materials and sensors (Halcrow, 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methyl-6-phenylpyrimidin-2-amine , have been studied and found to have biological activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. These groups are known to participate in various types of interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against various cell lines
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-14-9-10-21-20(22-14)27-13-16-11-17(23)18(12-25-16)26-19(24)8-7-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABIRKDTFXYCO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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